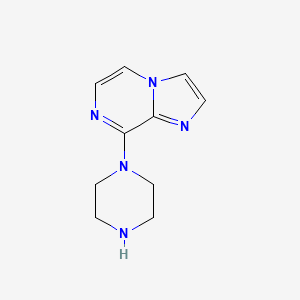

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine

Vue d'ensemble

Description

8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine est un composé hétérocyclique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Ce composé est connu pour son potentiel en tant qu'inhibiteur de l'acétylcholinestérase et antioxydant, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer .

Analyse Biochimique

Biochemical Properties

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain kinases, such as the insulin-like growth factor-I receptor (IGF-IR) and aurora kinase . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with tyrosine kinase EphB4, further highlighting its role in modulating biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce cell-cycle arrest and apoptosis in cancer cells by targeting the P53 pathway . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound exerts its effects by binding to the active sites of enzymes, leading to their inhibition or activation. For example, it inhibits the activity of IGF-IR and aurora kinase by binding to their active sites, thereby preventing their catalytic activity . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high metabolic stability, with a half-life of approximately 990 minutes in human plasma . Over time, it undergoes degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its inhibitory activity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . These interactions lead to the formation of metabolites that can further influence cellular function and metabolic flux . Additionally, this compound has been shown to affect the levels of certain metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation, play a key role in directing this compound to these compartments . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de 8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction de la 2-aminopyrazine avec la pipérazine dans des conditions spécifiques. La réaction est souvent catalysée par l'iode et réalisée en une seule étape par condensation tricomposante .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté. Le processus peut également impliquer des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où le cycle pipérazine peut être modifié avec différents substituants.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, dans des conditions douces.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Divers nucléophiles en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pipérazine .

4. Applications de la recherche scientifique

8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Médecine : Agent thérapeutique potentiel pour les maladies neurodégénératives en raison de ses propriétés antioxydantes.

Industrie : Utilisé dans le développement de produits pharmaceutiques et agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de 8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine implique son interaction avec l'acétylcholinestérase. Le composé se lie à la fois au site actif catalytique et au site anionique périphérique de l'enzyme, inhibant ainsi son activité. Ce mode de liaison double est compatible avec un schéma d'inhibition mixte, qui a été confirmé par des études de docking moléculaire et des analyses cinétiques enzymatiques .

Applications De Recherche Scientifique

8-Piperazin-1-yl-imidazo[1,2-a]pyrazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Potential therapeutic agent for neurodegenerative diseases due to its antioxidant properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 8-Piperazin-1-yl-imidazo[1,2-a]pyrazine involves its interaction with acetylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, inhibiting its activity. This dual binding mode is consistent with a mixed inhibition pattern, which has been confirmed through molecular docking studies and enzyme kinetic analyses .

Comparaison Avec Des Composés Similaires

Composés similaires

Imidazo[1,2-a]pyrazin-8(7H)-one : Un autre inhibiteur de l'acétylcholinestérase ayant une activité biologique similaire.

Urées d'imidazo[1,2-a]pyrazin-6-yle : Composés ayant une activité antivirale potentielle.

Unicité

8-Pipérazin-1-yl-imidazo[1,2-a]pyrazine se distingue par son double rôle d'inhibiteur de l'acétylcholinestérase et d'antioxydant. Cette double fonctionnalité en fait un composé polyvalent en chimie médicinale, en particulier pour le traitement des maladies neurodégénératives .

Activité Biologique

8-(1-Piperazinyl)imidazo(1,2-a)pyrazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring attached to an imidazo[1,2-a]pyrazine moiety. The synthesis typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyrazine core followed by piperazine substitution.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A study focused on related imidazo[1,2-a]pyrazines demonstrated their ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation. The most active derivative exhibited an IC50 value of 0.16 µM against CDK9 and showed significant cytotoxicity in various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116) cell lines with IC50 values around 6.66 µM .

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazines

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 3c | CDK9 | 0.16 | MCF7 |

| 3a | CDK9 | 0.26 | HCT116 |

| 1b | CDK9 | 0.25 | K652 |

Antiviral Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antiviral activity. Notably, certain derivatives demonstrated effectiveness against human coronavirus strains, suggesting a broader therapeutic potential in infectious diseases .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key kinases such as CDK9. By binding to the active site of these enzymes, it disrupts their function, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, molecular docking studies indicate that these compounds can interact with specific amino acid residues within the target proteins, enhancing their inhibitory effects .

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental settings:

- Case Study 1 : A derivative was tested against a panel of cancer cell lines and showed promising results with significant cytotoxicity correlated with its CDK9 inhibitory activity.

- Case Study 2 : In antiviral assays against human coronaviruses, a specific derivative exhibited notable inhibition rates, indicating potential for development as an antiviral agent.

Propriétés

IUPAC Name |

8-piperazin-1-ylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-5-14(6-2-11-1)9-10-13-4-8-15(10)7-3-12-9/h3-4,7-8,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHLOJVJEGEMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227346 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-53-6 | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076537536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 8-(1-Piperazinyl)imidazo(1,2-a)pyrazine derivatives interact with their targets and what are the downstream effects?

A1: Research indicates that these derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) [, ]. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can potentially increase acetylcholine levels in the brain. This is particularly relevant for diseases like Alzheimer's disease, where acetylcholine deficiency is a hallmark.

Q2: How does the structure of this compound influence its activity and what modifications have been explored?

A2: The core structure of this compound serves as a scaffold for various modifications that impact its biological activity. Studies have investigated the effects of alkyl and halogen substitutions on the imidazo[1,2-a]pyrazine ring [, ]. These modifications were found to influence the compound's binding affinity to different adrenergic receptor subtypes (alpha 1, alpha 2, beta 1, and beta 2) []. For instance, introducing a methyl group at specific positions on the ring system led to variations in receptor binding and hypoglycemic potency in animal models [].

Q3: What are the key analytical methods used to characterize and study this compound derivatives?

A3: Researchers utilize a combination of techniques to characterize and investigate these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps elucidate the structure and confirm the identity of synthesized derivatives []. Molecular docking studies provide insights into the binding modes and interactions of these compounds with their biological targets []. Furthermore, in vitro assays, such as enzyme inhibition assays and antioxidant activity measurements, help evaluate their biological activity and potency [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.